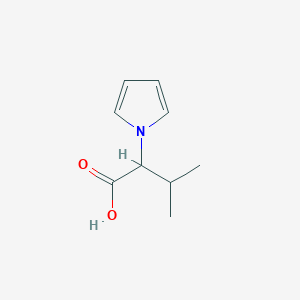
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 .
Synthesis Analysis
The synthesis of this compound involves the use of acetic acid in water and 1,2-dichloro-ethane at 80 ℃ for 0.75h in an inert atmosphere using the Schlenk technique .Molecular Structure Analysis
The molecular structure of “3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” can be represented by the InChI code: 1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12) and the InChI key is HAWLRFHCZBAAQG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” include a melting point of 59-61°C . The compound is a powder at room temperature .Applications De Recherche Scientifique
Novel Pyrrole Alkaloids and Their Potential
One study identified new pyrrole alkaloids from the fruiting bodies of Leccinum extremiorientale, contributing to the understanding of the chemical diversity and potential biological activities of compounds in mushrooms. These alkaloids, including variants structurally related to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," could offer insights into new natural products with therapeutic applications (Yang et al., 2015).
Structural and Crystallographic Analysis
Another research focused on the crystal structure of compounds related to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," providing detailed insights into their molecular configuration, which is crucial for understanding their chemical properties and potential applications in drug design (Liu et al., 2009).
Development of Therapeutic Agents
Research on diastereoselective synthesis of non-peptidic αvβ6 integrin antagonists, including structures akin to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," highlights the compound's role in developing new therapies for idiopathic pulmonary fibrosis, demonstrating the significant therapeutic potential of such compounds (Anderson et al., 2016).
Pyrrole Derivatives as Chemical Intermediates
The synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines from compounds similar to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid" showcases the role of pyrrole derivatives as intermediates in producing complex heterocyclic compounds, which could have various applications in medicinal chemistry and drug development (Potikha & Kovtunenko, 2009).
Safety And Hazards
The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-methyl-2-pyrrol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWLRFHCZBAAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

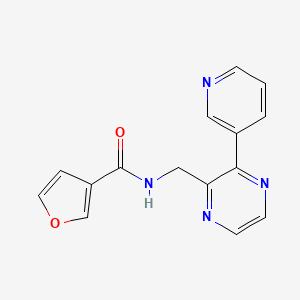
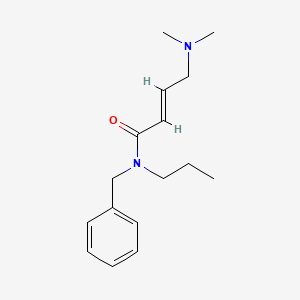
![N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2607240.png)
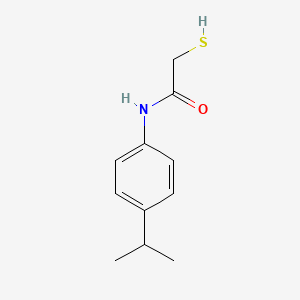
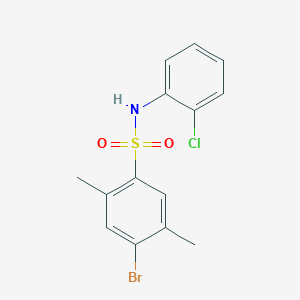
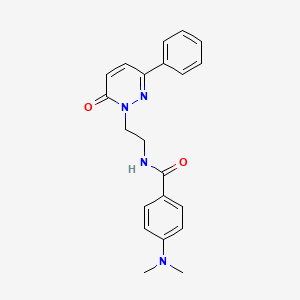
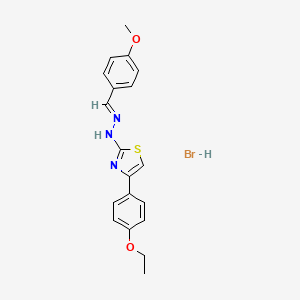
![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
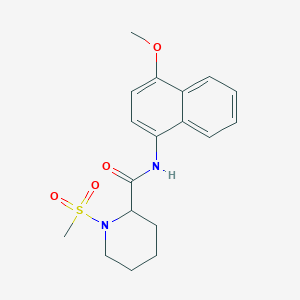
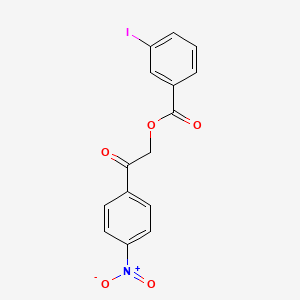
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)
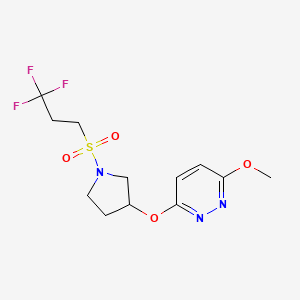
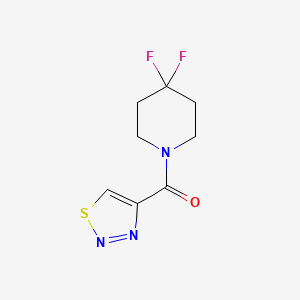
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)